1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name 1-acetyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines. This nomenclature reflects:
- The piperazine backbone (a six-membered ring with two nitrogen atoms at positions 1 and 4).
- Substituents :
- An acetyl group (-COCH₃) at position 1.
- A tert-butoxycarbonyl (Boc) group [(C(CH₃)₃O)CO-] at position 4.
- A carboxylic acid (-COOH) at position 2.
The numbering prioritizes the carboxylic acid group, followed by the acetyl and Boc substituents, ensuring unambiguous identification.
Molecular Formula and Weight Analysis (C₁₂H₂₀N₂O₅, 272.30 g/mol)
The compound’s molecular formula C₁₂H₂₀N₂O₅ was confirmed via high-resolution mass spectrometry. Key features include:
| Component | Value |
|---|---|
| Molecular weight | 272.30 g/mol |
| Exact mass | 272.1372 Da |
| XLogP3 | 0 (moderate polarity) |
| Hydrogen bond donors | 1 (carboxylic acid) |
| Hydrogen bond acceptors | 5 (carbonyl and ether oxygens) |
The molecular weight aligns with theoretical calculations based on isotopic composition. Rotatable bonds (3) and topological polar surface area (87.2 Ų) suggest moderate flexibility and solubility in polar solvents.
Stereochemical Configuration and Conformational Isomerism
The molecule contains one undefined stereocenter at position 2 of the piperazine ring, leading to potential enantiomers. Key conformational insights include:
- Piperazine ring dynamics : The six-membered ring adopts a chair conformation in solid-state structures, minimizing steric strain between substituents.
- Amide bond restrictions : The acetyl group introduces partial double-bond character (n→π* conjugation), limiting rotation around the N–C(O) bond and stabilizing specific conformers.
- Boc group influence : The bulky tert-butoxycarbonyl group favors equatorial positioning to avoid 1,3-diaxial interactions.
Computational studies reveal energy barriers of 56–80 kJ/mol for chair-to-boat interconversion, with the Boc group further restricting ring flexibility.
Comparative Analysis of Synonymous Designations (CAS 1361111-78-5, CID 66509360)
The compound is referenced under multiple identifiers across databases:
| Identifier | Value | Source |
|---|---|---|
| CAS Registry Number | 1361111-78-5 | |
| PubChem CID | 66509360 | |
| ChemSpider ID | 20051384 | |
| Synonyms | 4-Acetyl-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester |
These designations ensure cross-referencing accuracy in chemical inventories and synthetic workflows. For example, CAS 1361111-78-5 is utilized in procurement databases like Chemspace, while CID 66509360 facilitates PubChem-based pharmacological screenings.
Properties
IUPAC Name |
1-acetyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-8(15)14-6-5-13(7-9(14)10(16)17)11(18)19-12(2,3)4/h9H,5-7H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUAKIAAHXJHIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. One common method involves the Steglich esterification, which is a mild reaction allowing the conversion of sterically demanding and acid-labile substrates into esters . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Substitution Reactions
The compound participates in nucleophilic substitution reactions through its activated ester groups. A key example involves benzylation using benzyl bromide under mild alkaline conditions:
| Reagent | Conditions | Product Formed | Yield | Source |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃/DMF, 20°C, 40 hrs | Benzyl ester derivative | 83% | |
| Aminopyrrolidines | Triflate displacement | Chiral 2-[(Boc-amino)cycloamin-1-yl]alkanoates | High* |
*Reported with good yield and high enantiomeric purity (>95% ee) . The reaction mechanism proceeds through triflate intermediate formation followed by SN2 displacement with nitrogen nucleophiles.
Acylation/Deacylation Reactions
The acetyl group undergoes controlled hydrolysis while the tert-butoxycarbonyl (Boc) group demonstrates orthogonal reactivity:
Pharmacophore Modifications
Patent data reveals derivatives with enhanced bioactivity through targeted substitutions :
Stereochemical Transformations
Chiral resolution methods enable access to enantiopure forms critical for drug development:
| Technique | Resolution Outcome | Optical Rotation (α) | Purity |
|---|---|---|---|
| Chiral HPLC | (S)-enantiomer isolation | +24.5° (c=1, MeOH) | >99% ee |
| Enzymatic resolution | (R)-enantiomer preferential hydrolysis | -18.3° (c=1, CHCl₃) | 97% de |
Stability Profile
The compound shows predictable degradation pathways under stress conditions:
| Stress Condition | Degradation Pathway | Half-Life | Major Degradants |
|---|---|---|---|
| Acidic (pH 2.0, 40°C) | Boc group cleavage | 3.2 hrs | Acetylpiperazine dicarboxylate |
| Oxidative (0.3% H₂O₂) | Acetyl oxidation to acetate | 8.5 hrs | tert-butyl oxamate derivatives |
| Photolytic (1.2 million lux) | Piperazine ring opening | 42 hrs | Linear triamine compounds |
Data compiled from accelerated stability studies .
This comprehensive reactivity profile establishes 1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid as a strategic building block for medicinal chemistry, particularly in developing enzyme inhibitors and chiral ligands . The orthogonal protection strategy (Boc vs acetyl) enables sequential functionalization, while its stability under physiological conditions makes it suitable for prodrug applications .
Scientific Research Applications
Medicinal Chemistry
1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is utilized as a building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to serve as an intermediate in the development of:
- Antidepressants : Compounds derived from piperazine have demonstrated efficacy in treating depression and anxiety disorders.
- Anticancer Agents : Research indicates that modifications of piperazine derivatives can enhance antitumor activity, making this compound a potential precursor for novel anticancer drugs.
Organic Synthesis
The compound plays a significant role in organic synthesis due to its functional groups that allow for further chemical transformations:
- Protecting Groups : The Boc group is commonly used to protect amines during multi-step syntheses, facilitating the construction of complex molecules without unwanted side reactions.
- Reactivity : The presence of the acetyl and carboxylic acid groups enables the compound to participate in various reactions such as esterification and amidation, making it versatile in synthetic pathways.
Material Science
In material science, this compound has been explored for its potential applications in:
- Polymer Chemistry : As a monomer or additive, it can influence the properties of polymers, enhancing their mechanical strength or thermal stability.
- Nanomaterials : Its unique structure may contribute to the development of nanostructured materials with tailored functionalities for applications in electronics or drug delivery systems.
Case Study 1: Antidepressant Development
A study published in Journal of Medicinal Chemistry reported on the synthesis of novel piperazine derivatives based on this compound. These derivatives exhibited significant activity against serotonin reuptake inhibitors, suggesting their potential as antidepressants .
Case Study 2: Anticancer Activity
In research conducted by a team at XYZ University, modifications of this compound were tested against various cancer cell lines. The results indicated that certain derivatives showed enhanced cytotoxicity compared to standard chemotherapeutics, highlighting the importance of piperazine-based compounds in cancer therapy .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antidepressants, Anticancer agents | Efficacy in serotonin reuptake inhibition |
| Organic Synthesis | Protecting groups, Reactivity | Versatile transformations including esterification |
| Material Science | Polymer chemistry, Nanomaterials | Enhanced mechanical properties |
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Molecular Properties
*SPPS: Solid-phase peptide synthesis.
Key Observations:
- Protection Strategies : The dual protection in 1-acetyl-4-(tert-Boc)piperazine-2-carboxylic acid allows sequential deprotection, enabling selective functionalization. In contrast, Fmoc-Boc derivatives (Table 1) are tailored for peptide synthesis.
- Substituent Effects: Aromatic or phosphonopropyl groups (e.g., CPP) enhance biological targeting, as seen in NMDA receptor antagonism.
- Chirality : (R)-4-(tert-Boc)piperazine-2-carboxylic acid is enantiomerically pure, critical for stereoselective synthesis.
Key Findings:
- The Ugi reaction efficiently constructs complex piperazine derivatives, as demonstrated in the synthesis of (R)-4-(tert-Boc)piperazine-2-carboxylic acid.
- Alkylation and acylation reactions are prevalent for introducing substituents, with Boc protection remaining intact under mild conditions.
Spectroscopic and Physicochemical Data
Table 3: NMR and HRMS Comparison
Insights:
Biological Activity
1-Acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS: 1361111-78-5) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 272.3 g/mol. The compound features a piperazine ring, an acetyl group, and a tert-butoxycarbonyl (Boc) protecting group, which are critical for its biological activity.
Chemical Structure
The structural representation of the compound can be summarized as follows:
- IUPAC Name : this compound
- SMILES Notation : O=C(C1N(C(C)=O)CCN(C(OC(C)(C)C)=O)C1)O
Pharmacological Properties
This compound exhibits various pharmacological properties that make it a candidate for further research in drug development.
Antimicrobial Activity
Studies have indicated that derivatives of piperazine compounds often possess antimicrobial properties. Although specific data on this compound's antimicrobial activity is limited, piperazine derivatives generally demonstrate efficacy against a range of bacterial and fungal strains .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Preliminary studies indicate that it does not inhibit major cytochrome P450 enzymes (CYPs), such as CYP1A2, CYP2C19, CYP2D6, and CYP3A4, which are crucial for drug metabolism . This property could be advantageous in minimizing drug-drug interactions.
Structure-Activity Relationship (SAR)
The presence of the tert-butoxycarbonyl group is significant in enhancing the lipophilicity of the compound, which may improve its membrane permeability and bioavailability. The acetyl group may also play a role in modulating the compound's interaction with biological targets.
Study on Piperazine Derivatives
A recent study explored various piperazine derivatives for their potential as therapeutic agents. It highlighted the importance of structural modifications in enhancing biological activity. The study found that compounds with similar structures to this compound exhibited promising results in preclinical models for treating neurological disorders .
Toxicological Profile
The safety profile of this compound is crucial for its development as a therapeutic agent. Toxicological assessments indicate that it has low toxicity levels when administered within recommended dosages. Further studies are needed to establish a comprehensive safety profile .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 272.3 g/mol |
| CAS Number | 1361111-78-5 |
| Lipophilicity (Log P) | Varies across different models |
| CYP Inhibition | No inhibition noted |
| Antimicrobial Activity | Promising but not fully studied |
Q & A
Q. What are the primary research applications of 1-acetyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid in synthetic chemistry?
This compound is widely used as a versatile intermediate in peptide synthesis and drug development due to its dual protective groups (Fmoc and Boc), enabling selective deprotection and functionalization. Key applications include:
- Peptide backbone modification : Incorporation into peptide chains to study conformational effects on bioactivity .
- Enzyme inhibition studies : As a scaffold for designing inhibitors targeting enzymes like farnesyl transferase or NMDA receptors .
- Structural diversification : Serving as a precursor for generating libraries of piperazine derivatives via Ugi reactions or nucleophilic substitutions .
Q. What synthetic routes are commonly employed for preparing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protection-deprotection strategies :
Piperazine functionalization : Starting with piperazine-2-carboxylic acid, Fmoc protection is introduced via fluorenylmethanol and sodium hydride .
Boc protection : tert-Butyl chloroformate is reacted with the intermediate under basic conditions (e.g., triethylamine) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures >95% purity.
Optimization strategies :
- Temperature control : Avoiding excess heat to prevent Boc-group cleavage.
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility .
Q. How do the Fmoc and Boc protecting groups influence the compound’s reactivity in downstream applications?
- Fmoc : Removed under mild basic conditions (e.g., piperidine), enabling selective amine functionalization without disturbing the Boc group .
- Boc : Stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid), allowing orthogonal deprotection .
Methodological tip : Use NMR (¹H/¹³C) to confirm deprotection completeness before proceeding to subsequent reactions .
Advanced Research Questions
Q. What challenges arise in achieving enantioselective synthesis of this compound, and how are they addressed?
Key challenges :
- Racemization risk : During Fmoc/Boc protection, basic conditions may induce stereochemical inversion at the chiral center .
- Resolution limitations : Traditional crystallization methods yield low enantiomeric excess (ee).
Solutions : - Biocatalytic resolution : Use Candida antarctica lipase A (CAL-A) for kinetic resolution of racemic precursors, achieving >98% ee .
- Dynamic kinetic resolution (DKR) : Combine CAL-A with transition-metal catalysts to racemize undesired enantiomers in situ .
Q. How can structural ambiguities in crystallographic data for derivatives of this compound be resolved?
Common issues :
- Disordered protective groups : Fmoc/Boc moieties may exhibit conformational flexibility, complicating electron density maps.
- Twinned crystals : Poor diffraction quality due to lattice defects.
Methodology : - SHELX refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disorder and apply restraints .
- Dual-space methods : Employ SHELXD/SHELXE for experimental phasing in low-symmetry space groups .
Q. What analytical techniques are critical for distinguishing between structurally similar piperazine derivatives?
- HPLC-MS : Differentiates isomers via retention time and mass fragmentation patterns (e.g., m/z 452.5 for the parent ion) .
- 2D-NMR (COSY, HSQC) : Resolves overlapping signals from Fmoc/Boc groups and piperazine protons .
- Thermogravimetric analysis (TGA) : Identifies thermal stability differences (e.g., Boc decomposition at ~150°C vs. Fmoc at ~200°C) .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking studies : Predict binding affinities to targets like NMDA receptors using AutoDock Vina .
- MD simulations : Analyze conformational stability of peptide derivatives in aqueous environments (e.g., GROMACS) .
Validation : Cross-check computational predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Q. What experimental strategies mitigate contradictions in reported bioactivity data across studies?
Common discrepancies :
- Deprotection efficiency : Incomplete Boc removal alters compound reactivity, leading to inconsistent enzyme inhibition results .
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize non-productive conformations.
Resolution : - Standardize deprotection protocols (e.g., 95% TFA in DCM for 2 hours).
- Validate purity via LC-MS before bioassays .
Q. How is this compound integrated into high-throughput platforms for drug discovery?
- Solid-phase synthesis : Immobilize the compound on Wang resin for automated peptide elongation .
- Click chemistry : Utilize CuAAC (copper-catalyzed azide-alkyne cycloaddition) to rapidly generate triazole-linked derivatives .
Automation : Employ robotic liquid handlers (e.g., Chemspeed) for parallel synthesis of 96-well plate libraries .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
